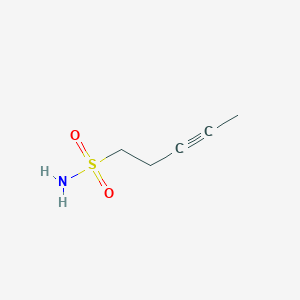

Pent-3-yne-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pent-3-yne-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound has a unique structure with a triple bond at the third carbon and a sulfonamide group at the first carbon, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides, including Pent-3-yne-1-sulfonamide, typically involves the reaction of amines with sulfonyl chlorides in the presence of a base. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Another common method involves the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides .

Industrial Production Methods

Industrial production of sulfonamides often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve metal-catalyzed coupling reactions or oxidative coupling of thiols or sulfinate salts with amines . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pent-3-yne-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Pent-3-yne-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: The compound is used in the production of herbicides, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme critical for the synthesis of folic acid in bacteria . By competing with p-aminobenzoic acid, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication . This mechanism makes sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Sulfamethazine: Used in veterinary medicine to treat livestock diseases.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

Pent-3-yne-1-sulfonamide is unique due to its triple bond and sulfonamide group, which provide distinct reactivity and versatility in chemical synthesis. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Pent-3-yne-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H7NO2S

- Molecular Weight : 145.18 g/mol

The sulfonamide group is known for its diverse biological activities, particularly in the development of antibacterial and anticancer agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamide derivatives.

- Anticancer Properties : Recent studies suggest that compounds with sulfonamide groups exhibit anticancer activity by inducing apoptosis in cancer cells and modulating cell cycle regulators such as P53 and P21. For instance, some sulfonamide derivatives have shown efficacy against various cancer cell lines, leading to decreased proliferation and increased apoptosis markers like BAX .

- Inflammatory Response Modulation : Sulfonamides have been investigated for their role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various diseases including neurodegenerative disorders .

Anticancer Activity

In a study evaluating the anticancer effects of sulfonamide derivatives, this compound was tested against several cancer cell lines. The findings indicated that:

- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), and C32 (melanoma).

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity against these cancer cells without notable toxicity to normal human fibroblast cells (HFF-1) at concentrations below 100 µM .

Antibacterial Activity

This compound's antibacterial properties were assessed against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated:

- Efficacy : Comparable efficacy to established antibiotics such as oxacillin and ciprofloxacin.

- Mechanism : Likely involves disruption of bacterial folate synthesis pathways, similar to other sulfonamides .

Data Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 | 36 | Induces apoptosis |

| Anticancer | MDA-MB-231 | 25 | Modulates P53 and BAX expression |

| Antibacterial | MRSA | 10 | Comparable to oxacillin |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical models suggest favorable pharmacokinetic profiles with low cytotoxicity at therapeutic doses. Further studies are required to establish detailed pharmacokinetic parameters.

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

pent-3-yne-1-sulfonamide |

InChI |

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3,(H2,6,7,8) |

InChI Key |

LLAXJTJZQIUMMP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.